TG100435
Description
Role of Protein Kinases in Cellular Regulation
Protein kinases are enzymes that play a master regulatory role in cellular signaling. longdom.org They function by transferring a phosphate (B84403) group from ATP to specific amino acid residues—primarily serine, threonine, or tyrosine—on substrate proteins. longdom.org This process, known as phosphorylation, acts as a molecular switch that modifies the activity, localization, and function of the target proteins. nih.govlongdom.org
This regulation by phosphorylation is a fundamental mechanism that governs a vast array of cellular processes. nih.gov Protein kinases are pivotal in orchestrating signal transduction, where they relay signals from the cell surface to the nucleus, thereby controlling gene expression and cellular responses to the environment. longdom.orgaatbio.com Key cellular functions regulated by protein kinases include:
Cell Growth and Proliferation: Kinases are integral to the cell cycle, ensuring its proper progression. Errors in kinase activity can lead to uncontrolled cell division. aatbio.com
Metabolism: They regulate metabolic pathways, including glucose and lipid metabolism, to maintain cellular energy balance. longdom.org
Differentiation and Development: Kinases control the processes by which cells specialize to perform specific functions in tissues and organs. longdom.org
Apoptosis: They are also involved in programmed cell death, a crucial process for removing damaged or unwanted cells. aatbio.com
Given their central role, the human genome encodes a large number of these enzymes, with 518 human protein kinases identified, highlighting their importance in maintaining cellular homeostasis. cellsignal.com The dysregulation of protein kinase function is linked to several diseases. longdom.org
Overview of Tyrosine Kinase Inhibition as a Research Strategy
The discovery that abnormal activity of protein tyrosine kinases can drive disease has made them prime targets for therapeutic intervention and research. semanticscholar.orguri.edu Tyrosine kinase inhibition has emerged as a powerful research strategy to dissect complex signaling pathways and to validate specific kinases as therapeutic targets. uri.edunews-medical.net
Inhibitors are typically small molecules that interfere with the kinase's activity, often by blocking the ATP-binding site, which prevents the phosphorylation of substrate proteins. reactionbiology.com This blockade can interrupt the downstream signaling cascades that are aberrantly activated in disease states. nih.gov
The significance of this strategy is underscored by its success in oncology research. nih.gov Since many cancers are driven by mutations or overexpression of tyrosine kinases, leading to uncontrolled cell proliferation and survival, TKIs are used to selectively target these cancer-driving kinases. uri.edufrontiersin.org This targeted approach offers a more precise way to interfere with cancer cells compared to traditional chemotherapy.
There are different types of kinase inhibitors, classified based on their binding mode. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors recognize an inactive conformation. nih.govmdpi.com The development of both single-targeted and multi-targeted TKIs allows researchers to probe the function of individual kinases or to simultaneously block multiple signaling pathways, which can be particularly effective as multiple pathways are often involved in complex diseases. nih.govnih.gov
Introduction to TG100435 as a Multi-Targeted Protein Tyrosine Kinase Inhibitor
This compound is a novel, multi-targeted protein tyrosine kinase inhibitor. nih.gov It is designed to block the activity of several tyrosine kinases simultaneously, making it a valuable tool for research into cellular processes regulated by these enzymes. nih.govmedchemexpress.com
The primary characteristic of this compound is its ability to inhibit a specific array of non-receptor tyrosine kinases. nih.govmedchemexpress.com Its inhibitory profile has been quantified through its inhibition constants (Kᵢ), which measure the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher potency. The Kᵢ values for this compound against several key kinases have been determined to be in the nanomolar range, signifying potent inhibition. nih.gov
| Target Kinase | Inhibition Constant (Kᵢ) Range (nM) |
|---|---|
| Src | 13 to 64 |
| Lyn | |
| Abl | |
| Yes | |
| Lck | |
| EphB4 |
Data sourced from scientific literature. nih.gov
Properties
Molecular Formula |
C26H25Cl2N5O |
|---|---|
Molecular Weight |
494.42 |
Appearance |
Solid powder |
Synonyms |
TG100435; TG 100435; TG100435 .; 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine |
Origin of Product |
United States |
Discovery and Rationale of Tg100435
Historical Context of Benzotriazine-Based Kinase Inhibitor Research
The 1,2,4-benzotriazine core, a heterocyclic ring system, has been a subject of chemical synthesis for over a century, with its earliest synthesis attributed to Bischler. tandfonline.com However, its application in drug discovery is a more recent development. tandfonline.com In recent years, the benzotriazine scaffold has been recognized as a valuable framework for the development of selective kinase inhibitors. tandfonline.comresearchgate.net This structural motif has been successfully employed in the creation of compounds targeting a range of kinases, including Src, VEGFR2, and BCR-ABL. tandfonline.comresearchgate.net The amenability of the benzotriazine core to chemical modification allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery. tandfonline.com This historical foundation of synthesis and the growing body of evidence for its utility in kinase inhibitor design set the stage for the development of novel benzotriazine-based compounds like TG100435.
Design Principles for Novel Src Kinase Inhibitors
The design of novel inhibitors targeting Src kinase, a non-receptor tyrosine kinase implicated in cancer progression, is guided by several key principles. A primary strategy involves the creation of small molecules that can competitively bind to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins. The development of such inhibitors often relies on understanding the three-dimensional structure of the kinase's active site to design molecules with high affinity and selectivity.
Structure-based drug design is a powerful tool in this process, allowing medicinal chemists to visualize and model the interactions between a potential inhibitor and the kinase. This approach facilitates the optimization of lead compounds to enhance their potency and selectivity. Furthermore, the exploration of different chemical scaffolds, such as the benzotriazine core, is a key strategy to identify novel inhibitors with improved pharmacological properties.
Initial Identification of this compound
This compound, chemically identified as [7-(2,6-dichloro-phenyl)-5-methyl-benzo tandfonline.comresearchgate.netnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, was identified as a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. nih.govmedchemexpress.cn Its inhibitory activity was characterized against a panel of kinases, demonstrating notable potency.
The compound was found to inhibit several members of the Src kinase family, as well as other significant kinases. The inhibition constants (Ki) of this compound against a selection of these kinases are detailed in the table below, showcasing its multi-targeted profile. medchemexpress.cn
| Kinase | Inhibition Constant (Ki) (nM) |
| Src | 13 - 64 |
| Lyn | 13 - 64 |
| Abl | 13 - 64 |
| Yes | 13 - 64 |
| Lck | 13 - 64 |
| EphB4 | 13 - 64 |
This initial characterization established this compound as a potent inhibitor of several therapeutically relevant kinases, warranting its further investigation.
Molecular Mechanism of Action and Target Engagement of Tg100435
Inhibition of Src Family Kinases
TG100435 is recognized as a multi-targeted Src family kinase inhibitor. researchgate.netresearchgate.netnih.gov This inhibition is crucial as Src family kinases (SFKs) are non-receptor tyrosine kinases involved in numerous cellular processes, including proliferation, differentiation, adhesion, and migration. idrblab.netidrblab.netrndsystems.com
This compound demonstrates potent inhibitory activity against several key Src family kinases and EphB4. Its inhibition constants (K(i)) for these kinases fall within a nanomolar range, indicating high potency. nih.govmedchemexpress.commedchemexpress.comresearchgate.netresearchgate.netinvivochem.cn
The K(i) values for this compound against specific kinases are summarized in the table below:
| Kinase | K(i) (nM) |
| Src | 13 - 64 |
| Lyn | 13 - 64 |
| Abl | 13 - 64 |
| Yes | 13 - 64 |
| Lck | 13 - 64 |
| EphB4 | 13 - 64 |
| nih.govmedchemexpress.commedchemexpress.comresearchgate.netresearchgate.netinvivochem.cn |
The inhibition of Src family kinases by this compound has significant implications for various downstream signaling pathways, as SFKs act as crucial upstream regulators. idrblab.netidrblab.net
Ras pathway: Src activation can influence the Ras signaling pathway, which is fundamental for cell proliferation and differentiation. nih.govkegg.jp Inhibition of Src by this compound would therefore modulate this pathway, impacting cellular growth signals. nih.gov
Akt1 pathway (PI3K-Akt): Src kinases can activate Phosphoinositide 3-kinase (PI3K), leading to the subsequent activation and phosphorylation of Akt1. idrblab.netidrblab.netgenome.jp By inhibiting Src, this compound can reduce Akt1 phosphorylation, thereby affecting cell survival, growth, and metabolism. idrblab.netidrblab.netgenome.jp
MAP kinase pathway (MAPK/ERK): Src is known to activate the classical Ras-Raf-MEK-ERK signaling cascade, a key pathway involved in cell growth, differentiation, and survival. idrblab.netidrblab.netnih.govkegg.jpnih.govkhanacademy.org Inhibition of Src by this compound would disrupt this cascade, leading to altered cellular responses mediated by MAPK/ERK. nih.gov
STAT pathways: Src family kinases are known to regulate Signal Transducers and Activators of Transcription (STAT) pathways, which are critical for cytokine signaling and immune responses. genome.jp Modulation of Src activity by this compound can thus impact gene expression regulated by STAT proteins. genome.jp
Actin cytoskeleton remodeling: Src plays a central role in the dynamic reorganization of the actin cytoskeleton and the formation of focal adhesions, processes essential for cell motility, adhesion, and morphology. idrblab.netidrblab.netnih.govkegg.jpnih.gov Inhibition of Src by this compound would consequently interfere with these cytoskeletal dynamics, affecting cellular movement and structural integrity. nih.govnih.gov
Modulation of Other Receptor Tyrosine Kinase Signaling (e.g., PDGFR, VEGFR, FGFR, EGFR)
While primarily recognized for its potent inhibition of Src family kinases, this compound is described as a multi-targeted protein tyrosine kinase inhibitor. nih.govmedchemexpress.commedchemexpress.comresearchgate.net Research indicates that this compound exhibits selectivity towards other tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). researchgate.netresearchgate.net This suggests that while its most potent effects are on SFKs, it also modulates the signaling of these receptor tyrosine kinases, albeit with potentially lower potency. researchgate.net These receptors are crucial in processes such as angiogenesis, cell proliferation, and survival. idrblab.netidrblab.netnih.govexplorationpub.com
Structure Activity Relationships Sar and Computational Studies of Tg100435 and Analogues
Elucidation of Key Structural Features for Kinase Inhibition
TG100435, chemically known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo uni-goettingen.deuni-goettingen.demolaid.comtriazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, functions as a multitargeted protein tyrosine kinase inhibitor uni-goettingen.denih.gov. Studies on its binding mode within the kinase active site have elucidated critical structural elements contributing to its inhibitory activity. The benzotriazine core of this compound is crucial for forming hydrogen bonds with the Met341 residue located in the hinge region of the kinase, mimicking the interactions observed with the purine (B94841) ring of ATP uni-goettingen.de. Furthermore, the 2,6-dichlorophenyl group at the C7 position of the benzotriazine scaffold is accommodated within a hydrophobic pocket, positioned distinctly from the ATP binding region uni-goettingen.de. The pyrrolidine (B122466) moiety, part of the 4-(2-pyrrolidin-1-ylethoxy)phenyl group, extends into a solvent-accessible region of the kinase uni-goettingen.de.
The inhibitory potency of this compound extends to several Src family kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (K(i)) ranging from 13 to 64 nM uni-goettingen.denih.gov. This broad inhibition profile underscores its multitargeted nature.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | K(i) (nM) uni-goettingen.denih.gov |
|---|---|
| Src | 13-64 |
| Lyn | 13-64 |
| Abl | 13-64 |
| Yes | 13-64 |
| Lck | 13-64 |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzotriazine-Based Src Inhibitors
Quantitative Structure-Activity Relationship (QSAR) modeling has been extensively applied to benzotriazine derivatives to predict and understand their Src inhibitory activity. Approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized to establish relationships between the chemical structure and biological activity of these compounds uni-goettingen.de. A statistically significant QSAR model was developed based on a dataset of 72 benzotriazine molecules, with its predictive capability validated using a separate test set of six compounds uni-goettingen.de.
Further QSAR investigations have employed the Monte Carlo method to build models for a series of 53 1,2,4-benzotriazines, focusing on their inhibition of sarcoma family protein tyrosine kinases uni-goettingen.de. These models leveraged the simplified molecular input-line entry system (SMILES) for molecular structure representation, yielding statistically robust results across various training and test set partitions uni-goettingen.de. The application of QSAR, including methods like the electron conformational–genetic algorithm, has also facilitated quantitative bioactivity prediction and pharmacophore identification for benzotriazine derivatives uni-goettingen.de. These computational methods offer a cost-effective alternative to traditional experimental screening, enabling the analysis of vast chemical libraries orcid.org.
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that plays a pivotal role in predicting the preferred orientation, or binding mode, of small molecules within the active site of a target protein, as well as estimating their binding affinity nih.govresearchgate.netbldpharm.com. This method is crucial for understanding the intermolecular interactions that stabilize the ligand-receptor complex, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces researchgate.net.
For this compound, molecular docking studies, often utilizing homology models of activated Src, have provided detailed insights into its binding interactions uni-goettingen.de. The benzotriazine core of this compound forms key hydrogen bonds with the Met341 residue in the hinge region of Src kinase uni-goettingen.de. The 2,6-dichlorophenyl substituent at C7 occupies a hydrophobic pocket, distinct from the ATP-binding site uni-goettingen.de. The pyrrolidine group is oriented towards the solvent-accessible region, suggesting opportunities for further chemical modification to enhance potency or selectivity uni-goettingen.de. Such detailed binding mode analysis is instrumental in structure-based drug design, guiding the rational design of more potent and selective analogues researchgate.net.
Design and Evaluation of Benzotriazine Derivatives and Analogues (e.g., TG100855)
The benzotriazine scaffold has proven to be a versatile template for the design of potent kinase inhibitors. This compound itself was identified as a novel and orally active Src inhibitor uni-goettingen.de. A significant analogue of this compound is TG100855, which is the N-oxide metabolite of this compound, chemically identified as [7-(2,6-dichloro-phenyl)-5-methyl-benzo uni-goettingen.deuni-goettingen.demolaid.comtriazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine uni-goettingen.decuhk.edu.cn.
Beyond TG100855, other benzotriazine derivatives have been developed and evaluated. For instance, compounds within this class have been designed as potent inhibitors targeting other kinases, such as Abl and its gatekeeper mutant Abl-T315I uni-goettingen.de. Another notable analogue, TG100572, has been developed as a dual VEGFR2/Src kinase inhibitor, demonstrating the adaptability of the benzotriazine core for targeting multiple kinases involved in disease pathways uni-goettingen.de.
Preclinical Pharmacological and Metabolic Characterization of Tg100435
In Vitro and In Vivo Metabolic Pathways
The metabolism of TG100435 has been extensively studied both in vitro and in vivo across various species, including human, dog, and rat. Four oxidation metabolites of this compound have been identified in these species. nih.gov The total metabolic flux of this compound involves both flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases (CYPs). nih.gov Complete inhibition of this compound metabolic flux was observed with methimazole (B1676384) and ketoconazole (B1673606), indicating that the metabolism is primarily mediated by FMOs and CYP3A4. nih.govtargetmol.com
Role of Flavin-Containing Monooxygenases (FMOs), particularly FMO3, in N-Oxidation
Flavin-containing monooxygenases (FMOs) are the primary enzymes responsible for the biotransformation of this compound. nih.gov Specifically, FMO3 has been identified as the predominant enzyme mediating the N-oxidation of this compound to its major metabolite, TG100855. nih.govnih.gov The formation of TG100855 was significantly inhibited (approximately 90%) by methimazole, a known FMO inhibitor, and by heat inactivation (over 99%), further supporting the role of FMOs. nih.gov FMOs, particularly FMO1 and FMO3, are crucial Phase I metabolic enzymes that catalyze the oxygenation of various xenobiotics, including compounds containing nitrogen, sulfur, phosphorus, and selenium. nih.govucl.ac.uk FMO-catalyzed reactions generally lead to the formation of polar, readily excretable detoxification products. ucl.ac.uk
Involvement of Cytochrome P450 Monooxygenases (CYPs) and Cytochrome P450 Reductase in Metabolic Flux
While FMOs play a primary role, cytochrome P450 monooxygenases (CYPs) also contribute to the total metabolic flux of this compound. nih.gov The inhibition of this compound metabolic flux by ketoconazole suggests the involvement of CYP3A4-mediated metabolism. nih.gov Interestingly, some metabolites of FMO enzymes, such as this compound, are also known to be substrates of CYPs. nih.gov
Furthermore, cytochrome P450 reductase (POR) plays a role in the metabolic interconversion of this compound and its N-oxide metabolite. nih.govnih.govnih.gov The formation of this compound from TG100855 in human liver microsomes or recombinant P450 increased with cytochrome P450 reductase activity, indicating its potential involvement in the retroreduction reaction. nih.govtargetmol.com
N-Oxidation and Retroreduction Cycle of this compound and TG100855
A significant metabolic interconversion cycle exists between this compound and its N-oxide metabolite, TG100855. nih.gov this compound undergoes N-oxidation, primarily mediated by FMO3, to form TG100855. nih.govnih.gov Concurrently, an enzyme-mediated retroreduction of TG100855 back to this compound has been observed, with cytochrome P450 reductase appearing to be responsible for this reduction. nih.govnih.govnih.gov This creates a metabolic cycle where this compound and TG100855 are interconverted. nih.gov The N-oxidation reaction is approximately 15 times faster than the retroreduction reaction. nih.govresearchgate.net
Preclinical Pharmacokinetic Properties
Preclinical pharmacokinetic studies of this compound have been conducted in various animal models, including mice, rats, and dogs. nih.gov
Table 1: Preclinical Pharmacokinetic Properties of this compound nih.gov
| Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | 20.1 | 74 |
| Rat | 12.7 | 23 |
| Dog | 14.5 | 11 |
Significant conversion of this compound to its N-oxide metabolite, TG100855, has been observed in rats and dogs following oral administration. nih.gov In these species, the systemic exposure of TG100855 was found to be 1.1-fold greater in rats and 2.1-fold greater in dogs compared to this compound after oral dosing. nih.gov
Impact of Metabolites on Overall Kinase Inhibition Potency (e.g., TG100855)
Table 2: Relative Potency of TG100855 Compared to this compound nih.govnih.govresearchgate.netresearchgate.netsmolecule.com
| Compound | Relative Kinase Inhibition Potency |
| This compound | 1x |
| TG100855 | 2 to 9 times greater |
This highlights the critical role of TG100855 in the pharmacological activity of this compound and underscores the importance of considering active metabolites in preclinical efficacy assessments.
Preclinical Efficacy and Therapeutic Potential in Disease Models
Efficacy in Animal Models of Tumor Growth
Similarly, specific data on the efficacy of TG100435 in animal models of tumor growth, such as xenograft studies, are not detailed in the available search results. Preclinical studies for anti-cancer agents typically involve evaluating the compound's ability to inhibit tumor growth in vivo. While the dual inhibition of JAK2 and PI3K pathways is a promising strategy for cancer therapy, specific research findings demonstrating the in vivo efficacy of this compound in reducing tumor volume or prolonging survival in animal models have not been identified in the provided search results.
Interactive Data Table: Efficacy of this compound in Animal Models of Tumor Growth No data available from the provided search results.
Modulation of Cellular Processes (e.g., cell proliferation, migration, invasion, cell adhesion)
The JAK2 and PI3K signaling pathways are central regulators of numerous cellular processes that are critical for cancer progression, including cell proliferation, migration, invasion, and adhesion. Inhibition of these pathways would be expected to impact these cellular functions. However, specific experimental data from in vitro assays (e.g., proliferation assays, transwell migration/invasion assays, cell adhesion assays) detailing the direct effects of this compound on these processes in cancer cells is not available in the provided search results. Therefore, a quantitative description of how this compound modulates these key cellular behaviors cannot be provided at this time.
Interactive Data Table: Modulation of Cellular Processes by this compound No data available from the provided search results.
Advanced Research Methodologies Applied to Tg100435 Studies
Enzymatic Inhibition Assays
Enzymatic inhibition assays are fundamental in vitro tools used to determine the potency and selectivity of a compound against its target enzymes. frontiersin.orgresearchgate.net These assays typically measure the residual enzymatic activity in the presence of varying concentrations of the inhibitor. embopress.org For TG100435, such assays were employed to quantify its inhibitory activity against a panel of protein tyrosine kinases.
The potency of this compound is expressed by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Studies have revealed that this compound is a potent inhibitor of several kinases, with Kᵢ values in the nanomolar range. nih.gov The specific inhibition constants against various kinases are detailed below. nih.gov
Table 1: Enzymatic Inhibition of this compound Against Target Kinases
| Target Kinase | Inhibition Constant (Kᵢ) (nM) |
|---|---|
| Src | 13 |
| Lyn | 64 |
| Abl | 38 |
| Yes | 15 |
| Lck | 15 |
Data sourced from Hu et al., Drug Metabolism and Disposition, 2007. nih.gov
Cell-Based Assays for Target Engagement and Pathway Modulation
To understand if a compound interacts with its intended target within a living system, cell-based target engagement assays are critical. nih.govconceptlifesciences.com These assays confirm that the inhibitor can cross the cell membrane and bind to its target in the complex intracellular environment. conceptlifesciences.comnih.gov Techniques like the NanoBRET® Target Engagement (TE) assay provide a quantitative method to measure the affinity of a compound for its target kinase in live cells. researchgate.netpromega.com This is achieved by measuring the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase. promega.com
Following target engagement, pathway modulation assays are used to assess the downstream functional consequences of inhibiting the target. This can involve quantifying the phosphorylation of key proteins within a signaling cascade using methods such as Western blotting, HTRF (Homogeneous Time Resolved Fluorescence), or AlphaLISA (AlphaScreen® Luminescence Amplified Assay). conceptlifesciences.com For a multi-kinase inhibitor like this compound, these assays are essential to confirm that its binding to targets like Src family kinases translates into the desired modulation of cellular signaling pathways.
Metabolite Profiling and Identification Techniques
Understanding the metabolic fate of a drug candidate is a crucial aspect of its development. frontagelab.com Metabolite profiling and identification techniques are employed to detect and characterize the biotransformation products of a parent compound in various biological systems. researchgate.netnih.gov Modern approaches heavily rely on high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) to separate and identify metabolites from complex biological matrices like plasma or liver microsome incubations. researchgate.netnih.govresearchgate.net
In the study of this compound, metabolic analysis in human, dog, and rat systems (both in vitro and in vivo) identified four distinct oxidation metabolites. nih.gov The primary metabolic pathway was found to be the N-oxidation of the ethylpyrrolidine moiety. nih.gov This biotransformation is primarily mediated by flavin-containing monooxygenases. nih.gov
The predominant metabolite identified is TG100855, the N-oxide of this compound. nih.gov Significantly, this metabolite is not an inactive byproduct; enzymatic assays revealed that TG100855 is 2 to 9 times more potent as a kinase inhibitor than the parent compound, this compound. nih.gov
Table 2: Identified Metabolites of this compound
| Compound Name | Type | Key Finding |
|---|---|---|
| TG100855 | N-oxide Metabolite | Predominant metabolite found across species. nih.gov |
| 2 to 9 times more potent than the parent compound this compound. nih.gov |
Computational Chemistry Approaches (e.g., virtual screening, QSAR, molecular docking)
Computational chemistry provides powerful in silico tools to accelerate drug discovery and rationalize experimental findings. semanticscholar.orgijcrt.org These methods are instrumental in identifying new drug candidates and optimizing lead compounds. ijcrt.org
Virtual Screening: This technique involves computationally screening large libraries of chemical compounds against a biological target to identify molecules that are likely to bind to it. semanticscholar.orgu-strasbg.fr It serves as a cost-effective method to prioritize compounds for experimental testing. ijcrt.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgijcrt.org These models are used to predict the activity of novel, untested compounds and to guide the design of more potent analogues. researchgate.netnih.gov
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. semanticscholar.orgnih.gov Molecular docking can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing insight into the structural basis of inhibition.
For a kinase inhibitor like this compound, molecular docking would be used to model its interactions within the ATP-binding pocket of kinases like Src, helping to explain its potency and selectivity. QSAR and virtual screening approaches are valuable in the initial discovery and subsequent optimization phases of such inhibitors. researchgate.net
Future Research Directions and Unanswered Questions
Elucidation of Broader Kinase Activities and Selectivity Profiling Beyond Identified Targets
While TG100435 is recognized for its inhibitory activity against Src family kinases (SFKs) and EphB4, distinguishing it from other inhibitors such as Dasatinib and Bosutinib, a comprehensive understanding of its broader kinase activities remains an area for extensive research wikipedia.org. This compound also inhibits other members of the Src family with good selectivity towards other tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGF) mims.com. Advanced kinase selectivity profiling systems are crucial for systematically evaluating this compound against a wider panel of kinases to identify potential off-target effects and novel therapeutic targets nih.gov. The development of large-scale kinase inhibitor datasets and proteochemometric models can accurately predict compound-kinase activities, paving the way for a more targeted selectivity profile design for this compound wikidata.org.
Investigation of Resistance Mechanisms in Preclinical Models
Understanding the mechanisms by which cancer cells develop resistance to kinase inhibitors is critical for sustained therapeutic efficacy. Resistance to therapeutic kinase inhibitors can arise from acquired or selected mutations or through alternative kinase activation that bypasses the inhibitor's action wikipedia.org. Preclinical models offer a valuable platform to investigate these resistance mechanisms specific to this compound. For instance, studies on other agents have shown that chemotherapy can trigger cellular changes leading to defense mechanisms and drug resistance guidetopharmacology.org. It has been suggested that inhibiting multiple kinases might be necessary to overcome such resistance wikipedia.org. Future studies should focus on identifying specific genetic or adaptive changes that confer resistance to this compound in various cancer models, including the potential role of reduced intracellular drug concentration nih.gov.
Potential for Combination Research Strategies in Preclinical Settings
The integration of this compound into combination therapy regimens in preclinical settings represents a significant research avenue. The rationale for combination strategies stems from the observation that multiple signaling pathways are often involved in tumor progression and resistance nih.gov. Successful preclinical examples with other agents, such as Seviteronel combined with chemotherapy in triple-negative breast cancer models, have demonstrated enhanced tumor reduction and prevention of resistance guidetopharmacology.org. Similarly, the combination of allogeneic natural killer (NK) cells with Cetuximab has shown enhanced anti-tumor efficacy in head and neck squamous cell carcinoma preclinical models cenmed.com. The concept that inhibiting multiple kinases may be required for successful therapy further supports the exploration of this compound in combination with other targeted agents, chemotherapy, or immunotherapies to achieve synergistic anti-tumor effects and overcome resistance wikipedia.org. Precision radiation medicine, leveraging genomic information, could also guide the identification of optimal radiation/drug combinations involving this compound wikipedia.org.
Deepening Understanding of Metabolic Interconversion Dynamics and its Biological Impact
The metabolic interconversion of this compound to its more potent N-oxide metabolite, TG100855, primarily mediated by flavin-containing monooxygenases (FMOs) in the liver, is a critical aspect requiring further in-depth investigation wikipedia.orgmims.compharmgkb.org. Understanding the full dynamics of this conversion, including the involvement of cytochrome P450 reductase in TG100855 retroreduction, is essential for predicting drug-drug interactions and optimizing dosing strategies wikipedia.org. Future research should aim to:
Quantify Retroreduction Kinetics: Utilize recombinant P450 reductase systems to precisely measure the kinetics of TG100855 retroreduction wikipedia.org.
Enzyme Phenotyping: Employ co-incubation studies with specific enzyme inhibitors (e.g., methimazole (B1676384) for FMO and ketoconazole (B1673606) for CYP3A4) to clarify the precise contribution of different enzymes to this compound metabolism wikipedia.org.
Species Variability: Further validate metabolic pathways in human recombinant FMO3 and cross-reference with data from various animal models (e.g., dog and mouse microsomes) to account for species-specific bioavailability differences wikipedia.org.
Metabolite Quantification: Implement advanced analytical techniques such as LC-MS/MS with isotopically labeled internal standards for accurate quantification of this compound and its metabolites in biological samples wikipedia.org.
By addressing these research directions, a more comprehensive understanding of this compound can be achieved, paving the way for its optimized therapeutic application.
Q & A
Q. What is the primary mechanism of action of TG100435 in preclinical cancer models?
this compound is a multi-targeted Src family kinase inhibitor with potent activity against Src, Lyn, Abl, Yes, Lck, and EphB4 (Ki = 13–64 nM). Its major metabolite, TG100855 (N-oxide derivative), exhibits 2–9 times greater kinase inhibition potency than the parent compound. Both compounds disrupt oncogenic signaling pathways by inhibiting tyrosine kinase activity, leading to reduced tumor growth in preclinical models .
Q. How do pharmacokinetic properties of this compound vary across species, and what implications does this have for experimental design?
this compound shows species-specific pharmacokinetics:
- Clearance : 20.1 (mouse), 12.7 (rat), 14.5 ml/min/kg (dog).
- Oral bioavailability : 74% (mouse), 23% (rat), 11% (dog). These differences necessitate careful selection of animal models. For example, low bioavailability in dogs may require dose adjustments or alternative formulations to ensure therapeutic efficacy in preclinical studies .
Q. What experimental models are commonly used to evaluate this compound’s anticancer activity?
Preclinical studies utilize xenograft models (e.g., human tumor cell lines implanted in immunocompromised mice) to assess tumor growth inhibition. Pharmacodynamic endpoints include kinase activity assays (e.g., phosphorylation status of Src substrates) and metabolite quantification (TG100855) in plasma/tissue .
Advanced Research Questions
Q. How do flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes contribute to the metabolic cycling of this compound and TG100855?
- N-Oxidation (this compound → TG100855) : Primarily mediated by FMO3 (>90% inhibition by methimazole).
- Retroreduction (TG100855 → this compound) : Driven by cytochrome P450 reductase (not CYP450s), as shown by insensitivity to ketoconazole . This cyclical metabolism increases systemic exposure to both compounds, amplifying kinase inhibition in vivo .
Q. What methodological challenges arise when quantifying this compound and TG100855 in biological matrices?
Key challenges include:
- Co-elution in HPLC : Due to structural similarity, advanced chromatographic techniques (e.g., UPLC-MS/MS) are required for separation.
- Enzymatic interconversion during sample preparation : Rapid inhibition of FMO/CYP activity (e.g., using methimazole or cold centrifugation) is critical to preserve metabolite ratios .
Q. How do species differences in FMO activity impact translational research on this compound?
Dog liver microsomes produce 60-fold more TG100855 than human microsomes, while mouse models show minimal conversion. Researchers must account for these disparities when extrapolating metabolic data to humans .
Data Contradictions and Resolution
Q. Why do in vitro and in vivo studies report conflicting contributions of CYP3A4 to this compound metabolism?
Q. How can researchers reconcile the dual roles of TG100855 as a metabolite and active inhibitor?
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is recommended to quantify the combined inhibitory effects of this compound and TG100855. Studies should measure both compounds’ concentrations and correlate them with kinase inhibition biomarkers (e.g., phospho-Src levels) .
Methodological Recommendations
Q. What strategies improve the oral bioavailability of this compound in low-bioavailability species?
Formulation with lipid-based carriers (e.g., Phosal 50PG) enhances solubility and absorption. For example, Phosal formulations increase systemic exposure to this compound by 3-fold in dogs .
Q. How should researchers design assays to distinguish FMO- vs. CYP-mediated metabolism of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
